molecular formula C10H14ClNO2 B13050347 1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine

1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine

Cat. No.: B13050347
M. Wt: 215.67 g/mol
InChI Key: POGIUWAHTHLSGU-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine (CAS 1337627-06-1) is a chiral amine compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.67 g/mol . This structure features a chloro and a methoxy substituent on the phenyl ring, coupled with a 2-methoxyethylamine chain, which contributes to its specific physicochemical properties, including a calculated logP of 2.70 . The compound is of significant interest in medicinal chemistry and pharmaceutical research. Structural analogs of this chiral amine have been investigated as key intermediates in the synthesis of potent corticotropin-releasing factor (CRF) receptor ligands . CRF is a critical neurohormone involved in the stress response, and targeting its receptors is a prominent strategy in the research of central nervous system (CNS) disorders . The specific stereochemistry and substitution pattern on the molecule make it a valuable building block for designing and developing novel bioactive molecules and potential drug candidates. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

1-(2-chloro-4-methoxyphenyl)-2-methoxyethanamine

InChI

InChI=1S/C10H14ClNO2/c1-13-6-10(12)8-4-3-7(14-2)5-9(8)11/h3-5,10H,6,12H2,1-2H3

InChI Key

POGIUWAHTHLSGU-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=C(C=C(C=C1)OC)Cl)N

Origin of Product

United States

Preparation Methods

Condensation and Catalytic Reduction Approach

A widely reported method involves:

  • Step 1: Condensation of a substituted acetophenone (e.g., 4-methoxyacetophenone or its 2-chloro-4-methoxy analog) with a chiral amine such as (S)-(-)-α-methylbenzylamine in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an organic solvent like toluene. This forms an imine intermediate with azeotropic removal of water to drive the reaction to completion.

  • Step 2: Catalytic hydrogenation of the imine using palladium on carbon (Pd/C) under hydrogen atmosphere at moderate temperatures (35–55°C) to yield the corresponding amine salt.

  • Step 3: Acid-base workup to isolate the free amine, followed by crystallization to obtain optically pure amine salts.

This method is scalable and avoids hazardous reagents such as n-butyllithium or lithium hexamethyldisilazide, making it suitable for industrial production with optical purities exceeding 99%.

Enzymatic Resolution

Lipase B enzyme-catalyzed kinetic resolution of racemic amines has been reported, yielding optically enriched amines with moderate purity (~78%). However, this method is less favored for commercial scale due to enzyme cost and lower optical purity.

Asymmetric Hydroboration and Amination

Asymmetric hydroboration of vinyl aromatics followed by amination using rhodium catalysts with chiral ligands (e.g., (S)-quinap) and catecholborane can afford chiral amines with high optical purity (~98%). This method is sophisticated and requires expensive catalysts but offers excellent stereocontrol.

Detailed Preparation Method for this compound

Adapting the condensation and catalytic reduction approach for the target compound involves:

Step Reagents and Conditions Description
1. Condensation 2-chloro-4-methoxyacetophenone + methoxyethylamine derivative, p-toluenesulfonic acid, toluene, reflux with Dean-Stark trap Formation of imine intermediate with azeotropic removal of water
2. Catalytic Reduction Pd/C (10%), H2 atmosphere (35-55°C), ethyl acetate or methanol solvent Hydrogenation of imine to amine salt
3. Acid-Base Treatment Sodium hydroxide solution, extraction with dichloromethane or methyl chloride Isolation of free base amine
4. Crystallization Ethyl acetate or isopropanol, cooling Purification and isolation of crystalline amine salt

This sequence ensures high yield and optical purity, assuming chiral amine precursors are used or racemic mixtures are resolved post-synthesis.

Comparative Data Table of Preparation Methods for Related Amines

Method Key Reagents Optical Purity (%) Scale Suitability Advantages Limitations
Condensation + Catalytic Hydrogenation Substituted acetophenone, chiral amine, Pd/C, p-TsOH >99% Industrial scale Economical, safe, scalable Requires chiral amine precursor
Enzymatic Resolution Racemic amine, Lipase B enzyme ~78% Limited Mild conditions Enzyme cost, lower purity
Asymmetric Hydroboration + Amination Vinyl aromatic, Rh catalyst, catecholborane ~98% Specialized scale High stereocontrol Expensive catalysts, complex

Research Findings and Notes

  • The condensation step benefits from using a Dean-Stark apparatus to continuously remove water, driving the equilibrium toward imine formation.

  • Use of p-toluenesulfonic acid as catalyst is preferred for its strong acidity and ability to promote imine formation efficiently.

  • Catalytic hydrogenation conditions (temperature, pressure, catalyst loading) must be optimized to avoid over-reduction or side reactions.

  • The presence of the 2-chloro substituent may affect reactivity and steric environment, requiring slight modifications in reaction times or catalyst amounts.

  • Optical purity is critically dependent on the enantiomeric purity of the amine starting material or the efficiency of resolution steps.

  • Avoidance of hazardous reagents like n-BuLi and LiHMDS enhances safety and cost-effectiveness for scale-up.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine has been studied for its potential as a therapeutic agent. It is particularly noted for its role in developing compounds that act as inhibitors for various biological targets.

Case Study: HPK1 Inhibition
Recent studies have explored its use in synthesizing aminopyrazine compounds, which serve as inhibitors of the HPK1 protein kinase. This inhibition pathway is crucial in cancer research, as it can influence tumor growth and immune response modulation .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity allows it to participate in various coupling reactions, making it valuable for creating new chemical entities.

Example of Synthesis:
A notable reaction involves the use of this compound in arylation processes, where it acts as a directing group to facilitate the formation of carbon-carbon bonds .

Data Table: Applications Overview

Application AreaDescriptionReferences
Medicinal ChemistryDevelopment of HPK1 inhibitors for cancer treatment ,
Organic SynthesisIntermediate for synthesizing complex molecules through coupling reactions
Biochemical ResearchInvestigating interactions with specific receptors

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Substitution Patterns on the Aromatic Ring

The 2-chloro-4-methoxy substitution on the phenyl ring distinguishes the target compound from analogs with alternative halogen or methoxy configurations:

Compound Name Substituents on Phenyl Ring Key Features Reference
1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine 2-Cl, 4-OCH₃ Unique combination enhances lipophilicity and potential receptor affinity.
1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine (DOC) 4-Cl, 2,5-OCH₃ Propane chain and dimethoxy groups linked to hallucinogenic activity.
1-(4-Fluorophenyl)-2-methoxyethan-1-amine 4-F Fluorine’s electronegativity alters electronic properties vs. chlorine.
1-(2,5-Difluorophenyl)-2-methoxyethan-1-amine 2,5-F Difluoro substitution may reduce steric hindrance for binding interactions.

The 2,5-dimethoxy configuration in DOC is associated with serotonergic activity in psychoactive compounds .

Backbone Modifications

Variations in the amine-containing backbone significantly impact reactivity and applications:

Compound Name Backbone Structure Applications/Reactivity Reference
This compound Methoxyethylamine Intermediate in synthesizing RAD51 inhibitors (e.g., CAM833A).
n-(4-Bromo-2-chlorobenzyl)-2-methoxyethan-1-amine Benzyl-methoxyethylamine Discontinued secondary amine; bromo substitution alters reactivity.
2-Methoxy-N-(4-morpholinobenzyl)ethan-1-amine Benzyl-methoxyethylamine + morpholine Demonstrated in automated synthesis workflows.

Key Insight : The methoxyethylamine backbone facilitates nucleophilic reactions, making it suitable for coupling with carbonyl groups in peptide synthesis (e.g., HBTU-mediated couplings) . Benzyl derivatives (e.g., n-(4-Bromo-2-chlorobenzyl)-2-methoxyethan-1-amine) may exhibit steric hindrance compared to phenyl analogs .

Pharmacological and Toxicological Profiles

  • DOC (2,5-Dimethoxy-4-chloroamphetamine): A hallucinogen acting on serotonin receptors; the chlorine and methoxy groups are critical for potency .
  • BOD (4-methyl-2,5,β-trimethoxyphenethylamine) : Substitutions at the β-position modulate stimulant vs. psychedelic effects .
  • Methoxmetamine: A cyclohexanone derivative with methoxy and methylamino groups, detected in recreational drug markets .

Key Insight: The target compound’s 2-chloro-4-methoxy configuration may confer affinity for monoamine transporters or receptors, though toxicity data are unavailable. Safety precautions (e.g., skin/eye protection) are advised, as seen in structurally related amines .

Biological Activity

1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical structure:

  • Chemical Formula : C10_{10}H14_{14}ClN1_{1}O2_{2}
  • Molecular Weight : 215.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may function as an inhibitor or modulator of specific pathways, influencing cellular responses.

Key Mechanisms:

  • Receptor Interaction : The compound may act on neurotransmitter receptors, which could influence neuropsychiatric conditions.
  • Enzyme Modulation : It has shown potential in modulating enzyme activity related to metabolic pathways, suggesting a role in metabolic regulation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring significantly impact its potency and selectivity.

SubstituentActivity (MIC)Remarks
2-Chloro4 µg/mLEnhanced antimicrobial activity
4-Methoxy8 µg/mLContributes to lipophilicity
Ethyl>256 µg/mLReduces potency

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentrations (MICs) indicate its effectiveness:

  • Staphylococcus aureus : MIC = 4 µg/mL
  • Escherichia coli : MIC = 8 µg/mL

These results suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Neuropsychiatric Disorders : In a study focusing on compounds with similar structures, it was found that derivatives exhibited anxiolytic effects in animal models. The mechanism was linked to modulation of serotonin receptors, indicating potential for treating anxiety disorders .
  • Cancer Research : Compounds structurally related to this compound have shown antiproliferative effects against various cancer cell lines. For instance, one derivative demonstrated an IC50_{50} value of 0.47 μM against prostate cancer cells, highlighting the potential for anticancer applications .

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